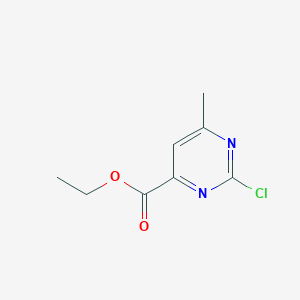

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPJIQULMYRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371324 | |

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265328-14-1 | |

| Record name | ethyl 2-chloro-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine core is particularly prominent, valued for its versatile reactivity and its presence in numerous biologically active molecules. Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 265328-14-1) is a key exemplar of a highly functionalized pyrimidine building block.[1][2] Its strategic arrangement of a reactive chlorine atom, a methyl group, and an ethyl ester moiety makes it an invaluable intermediate for medicinal chemists.[3] The chlorine at the 2-position acts as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the ester at the 4-position can be hydrolyzed or converted into amides, providing another vector for molecular elaboration.

This guide provides a comprehensive overview of a robust synthetic protocol for this compound, delves into the rationale behind the experimental design, and outlines a rigorous, multi-technique approach for its structural characterization and purity verification. The content herein is curated for researchers and professionals engaged in synthetic chemistry and pharmaceutical development, offering both practical methodology and foundational scientific insights.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a two-step process: (1) a cyclocondensation reaction to form the core pyrimidine ring, followed by (2) a targeted chlorination reaction. This approach is favored for its reliability and scalability.

Step 1: Synthesis of Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate

The foundational pyrimidine ring is constructed via a Biginelli-type reaction, a classic multicomponent reaction known for its efficiency in generating dihydropyrimidones. Here, ethyl acetoacetate, urea, and a catalytic amount of acid are reacted in a suitable solvent like ethanol.

-

Reactants :

-

Ethyl acetoacetate: Provides the C4, C5, C6, and the carboxylate group of the pyrimidine ring.

-

Urea: Serves as the N1-C2-N3 component.

-

Acid catalyst (e.g., HCl): Activates the carbonyl group of ethyl acetoacetate, facilitating the initial condensation with urea.

-

The reaction proceeds through a series of condensation and cyclization steps, ultimately yielding the stable pyrimidone precursor. Microwave-assisted protocols can significantly accelerate this transformation.[4]

Step 2: Chlorination of the Pyrimidone Intermediate

The critical conversion of the hydroxyl group (in the enol tautomer of the pyrimidone) to a chloro group is accomplished using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).

-

Causality of Reagent Choice : Phosphorus oxychloride is the reagent of choice for this type of transformation for several key reasons. It is a powerful dehydrating and chlorinating agent that readily converts the keto-enol tautomer of the pyrimidone into the desired 2-chloro derivative. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The byproducts of the reaction (phosphoric acid and HCl) are easily removed during the aqueous work-up.

Experimental Protocol: A Self-Validating Workflow

Protocol 1: Synthesis of this compound

-

Cyclocondensation :

-

To a solution of ethanol (250 mL) in a 500 mL round-bottom flask, add ethyl acetoacetate (0.1 mol), urea (0.12 mol), and a catalytic amount of concentrated hydrochloric acid (5-10 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product, Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Chlorination :

-

Caution : This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 250 mL round-bottom flask, suspend the dried pyrimidone intermediate (0.05 mol) in phosphorus oxychloride (POCl₃, 50 mL).

-

Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification :

-

The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford this compound as a white to off-white solid.

-

Synthesis Workflow Diagram

Caption: Interrelation of analytical techniques for structural validation.

Interpreting the Data: A Cohesive Structural Proof

-

Mass Spectrometry provides the foundational evidence. Observing a molecular ion peak at m/z 200 and a characteristic M+2 peak at m/z 202 with an intensity ratio of approximately 3:1 is strong proof of the molecular formula and the presence of a single chlorine atom.

-

IR Spectroscopy validates the key functional groups. A strong band around 1730 cm⁻¹ confirms the presence of the ester carbonyl group, while bands in the 1550-1650 cm⁻¹ region are consistent with the aromatic pyrimidine ring.

-

¹H NMR Spectroscopy maps the proton framework. The distinct quartet and triplet signals confirm the ethyl group. The two singlets, one in the aliphatic region (~2.6 ppm) and one in the aromatic region (~7.5 ppm), correspond to the methyl group and the lone pyrimidine proton, respectively. The integration of these signals (3H, 1H, 2H, 3H) must match the proposed structure.

-

¹³C NMR Spectroscopy provides a carbon count and confirms the electronic environment of each carbon atom, complementing the ¹H NMR data.

-

Elemental Analysis serves as the final quantitative confirmation, where the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen must align with the calculated values for the molecular formula C₈H₉ClN₂O₂.

By integrating the results from these orthogonal techniques, a scientist can assert with high confidence that the target compound, this compound, has been synthesized successfully and is of high purity, ready for its application in further synthetic endeavors.

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 2,4,5-Trichloropyrimidine.

- ChemicalBook. (2023). 2,4,5-Trichloropyrimidine | 5750-76-5.

- Royal Society of Chemistry. (2019). Supporting Information.

- Benchchem. (n.d.). Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8.

- Thermo Fisher Scientific. (n.d.). CAS RN | 5750-76-5.

- CymitQuimica. (n.d.). CAS 5750-76-5: 2,4,5-Trichloropyrimidine.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

- ChemScene. (n.d.). Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate.

- Hit2Lead. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives.

- Sigma-Aldrich. (n.d.). Mthis compound 97.

- Molbase. (n.d.). This compound.

Sources

"Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate" CAS number and molecular structure

An In-Depth Technical Guide to Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal and agrochemical research. Its strategic arrangement of reactive sites—a nucleophilic substitution-prone chloro group, an ester moiety for derivatization, and a pyrimidine core prevalent in biologically active molecules—makes it an exceptionally versatile synthon. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics like kinase inhibitors.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in synthesis. This compound is identified by the CAS Number 265328-14-1 .[1][2] Its molecular structure and key properties are summarized below.

Molecular Structure:

The molecule consists of a central pyrimidine ring. At position 2, there is a chlorine atom, which is the primary site for nucleophilic substitution. A methyl group is attached at position 6, and an ethyl carboxylate group is at position 4.

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: Synthesis via Chlorination

This protocol outlines the final chlorination step, a critical transformation that installs the reactive chloro group.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate (1.0 eq).

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The excess POCl₃ serves as both the chlorinating agent and the solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Causality Note: This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Part 3: Chemical Reactivity and Strategic Applications

The utility of this pyrimidine derivative stems from its predictable reactivity, primarily the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the two ring nitrogens and the carboxylate group makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: General reaction scheme illustrating the nucleophilic substitution at the C2 position.

Application in Kinase Inhibitor Synthesis: The Case of Dasatinib

A prominent example showcasing the importance of this pyrimidine core is in the synthesis of dual Src/Abl kinase inhibitors, such as Dasatinib (BMS-354825). [3]The core structure of these inhibitors often involves a 2-aminopyrimidine scaffold, which is readily accessed from this compound.

Experimental Protocol: General Nucleophilic Substitution with an Amine

This protocol describes a typical SNAr reaction to form the 2-aminopyrimidine linkage.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS. Microwave irradiation can often accelerate this transformation significantly. [4]4. Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified via flash chromatography or recrystallization to yield the desired 2-aminopyrimidine derivative.

Part 4: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for the title compound is not always readily available, data from closely related analogs like Mthis compound provides reliable guidance. [5] Table 2: Hazard and Precautionary Information

| Hazard Category | Description | Precautionary Measures |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. [6] | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area. [5][7] |

| Skin Irritation | Causes skin irritation. [6][5] | Wash hands thoroughly after handling. Wear protective gloves and clothing. [5][7] |

| Eye Irritation | Causes serious eye irritation. [6][5] | Wear eye/face protection (safety goggles). [5][7] |

| Storage | Air and light sensitive. | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage at 2-8°C. [8][9]|

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [5]* Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. [5][10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [5][10]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the synthesis of complex molecular architectures. Its straightforward preparation and predictable reactivity, particularly at the C2-chloro position, provide a reliable entry point to a diverse range of substituted pyrimidines. For researchers in drug discovery and agrochemical development, this compound represents a powerful tool for generating novel chemical entities with significant biological potential.

References

-

MySkinRecipes. (n.d.). Ethyl2-chloro-6-methylpyrimidine-4-carboxylate. Retrieved from [Link]

-

Shutalev, A. et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Some Reactions with Ethyl 4-(Mercapto/Chloro)-6-methyl-2- phenylpyrimidine-5-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate. Retrieved from [Link]

-

OMICS International. (n.d.). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Semantic Scholar. (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. Retrieved from [Link]

-

Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

HD-Chemicals. (n.d.). ethyl 6-chloro-3-methyl-pyridine-2-carboxylate, min 97%, 100 mg. Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. This compound | 265328-14-1 [amp.chemicalbook.com]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Ethyl2-chloro-6-methylpyrimidine-4-carboxylate [myskinrecipes.com]

- 9. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 265328-14-1). As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation.[1]

Molecular Structure and Key Features

This compound possesses a substituted pyrimidine core, a heterocyclic scaffold of significant interest in drug discovery. The key structural features that will be reflected in its spectra are:

-

Aromatic Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring will influence the chemical shifts of the ring proton and carbons.

-

Chloro Substituent: The electronegative chlorine atom at the 2-position will deshield adjacent nuclei.

-

Methyl Group: The methyl group at the 6-position will give rise to a characteristic singlet in the 1H NMR spectrum.

-

Ethyl Carboxylate Group: This functional group will exhibit distinct signals in both NMR and IR spectra, including a carbonyl stretch and the characteristic ethyl group pattern in 1H NMR.

Below is a diagram of the molecular structure.

Figure 2: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Mass range: m/z 50-500.

-

Ionization mode: ESI positive.

-

Capillary voltage: 3-4 kV.

-

Cone voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. By understanding the anticipated spectroscopic features, scientists can more effectively identify and characterize this important synthetic intermediate, ensuring the integrity and success of their research endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,4-dichloro-6-methylnicotinate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl2-chloro-6-methylpyrimidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

Okayama University. (n.d.). Synthesis and Characterization of Silica-Encapsulated n-Tetracosane and the Effect of Surface Modification by Silane Coupling Agents. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Mthis compound. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue on “Synthesis and Characterization of Nanomaterials”. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity and Functionalization of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of reactive sites—a labile chlorine atom at the C2 position, an ester moiety at C4, and a methyl group at C6—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive exploration of the reactivity of this pyrimidine derivative, detailing key functionalization strategies including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of its peripheral functional groups. By elucidating the underlying chemical principles and providing actionable experimental protocols, this document serves as a technical resource for scientists seeking to leverage this scaffold in the design and synthesis of novel molecules.

Introduction: The Chemical Versatility of a Privileged Scaffold

The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] this compound emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. The electron-deficient character of the pyrimidine ring, exacerbated by the presence of two nitrogen atoms, renders the C2-chloro substituent highly susceptible to nucleophilic displacement.[2] This inherent reactivity provides a reliable entry point for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.

Furthermore, the chloro group serves as an excellent handle for modern palladium-catalyzed cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance. The ester and methyl groups, while less reactive, offer additional opportunities for late-stage diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide will systematically dissect these avenues of functionalization, providing both theoretical insights and practical, field-proven protocols.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Analogs

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrimidine nitrogens and the C4-ester group significantly activates the C2-Cl bond towards attack by nucleophiles. This reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses to the substituted product with the expulsion of the chloride leaving group.[3]

Amination: Introduction of N-Nucleophiles

The displacement of the C2-chloro group with primary and secondary amines is a facile and widely employed transformation for generating 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitor scaffolds.

-

Causality Behind Experimental Choices: The choice of base and solvent is critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or an alcohol like isopropanol at elevated temperatures to ensure sufficient reaction rates.

Experimental Protocol: Synthesis of Ethyl 2-(butylamino)-6-methylpyrimidine-4-carboxylate

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous isopropanol (approx. 0.2 M).

-

Addition of Reagents: To the stirred solution, add n-butylamine (1.2 eq.) followed by diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrimidine derivative.

Thiolation: Introduction of S-Nucleophiles

The reaction with sulfur nucleophiles, such as thiols, provides access to 2-thioether pyrimidine derivatives. These reactions are often carried out under basic conditions to generate the more nucleophilic thiolate anion.

-

Causality Behind Experimental Choices: A strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is used to deprotonate the thiol, forming the highly reactive thiolate. The reaction is typically performed in an anhydrous polar aprotic solvent like THF or DMF to prevent protonation of the thiolate.

Experimental Protocol: Synthesis of Ethyl 2-(methylthio)-6-methylpyrimidine-4-carboxylate

-

Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Addition: Add methanethiol (as a solution in THF or bubbled directly) or a solution of sodium thiomethoxide (1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 2-(methylthio)pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The C-Cl bond can be activated by a palladium(0) catalyst to participate in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrimidine C2 position and a variety of sp²- and sp³-hybridized organoboron reagents.[5] This reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures.

-

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling. A palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand is typically employed.[5] The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid for the transmetalation step.[5] The reaction is often run in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water to aid in the dissolution of the inorganic base.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 12-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a powerful and often more general alternative for constructing C-N bonds, particularly with less nucleophilic amines or for achieving higher yields under milder conditions.[6][7]

-

Causality Behind Experimental Choices: This reaction requires a specific palladium catalyst system, typically a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[8] These specialized ligands are crucial for facilitating the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary.[9] The reaction must be conducted under strictly anhydrous and inert conditions, as the catalytic species are sensitive to oxygen and moisture.[10]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube. Add this compound (1.0 eq.), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 eq.), and the appropriate phosphine ligand.

-

Reagent Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.).

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction's progress by LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyrimidines

The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond, linking a terminal alkyne to the C2 position of the pyrimidine ring.[11] This reaction is notable for its use of a co-catalytic amount of a copper(I) salt.[12]

-

Causality Behind Experimental Choices: The standard Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI).[12] The copper salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. The reaction is typically run under mild conditions, often at room temperature.[11]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Solvent and Reagent Addition: Add anhydrous triethylamine and/or THF as the solvent. Then, add phenylacetylene (1.2 eq.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC or LC-MS).

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous ammonium chloride to remove copper salts, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Functional Group Interconversions

Beyond the C2-chloro position, the ester and methyl groups provide further opportunities for molecular elaboration.

Ester Hydrolysis and Amide Bond Formation

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of a wide array of amides and other carboxylic acid derivatives.

-

Causality Behind Experimental Choices: Basic hydrolysis using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol) is common. Following saponification, an acidic workup is required to protonate the carboxylate salt. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form an amide bond.[13][14]

Experimental Protocol: Two-Step Synthesis of a Pyrimidine-4-carboxamide

Step A: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).

-

Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid, which can often be used without further purification.

Step B: Amide Coupling

-

Acid Activation: Dissolve the carboxylic acid from Step A (1.0 eq.) in anhydrous DMF. Add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.). Stir for 15-30 minutes at room temperature.

-

Amine Addition: Add the desired amine (1.1 eq.) to the activated acid mixture.

-

Reaction Execution: Stir at room temperature for 2-12 hours until the reaction is complete.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry, concentrate, and purify by flash chromatography or recrystallization.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[15]

-

Causality Behind Experimental Choices: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters and amides.[15] The reaction must be performed under strictly anhydrous conditions, typically in a solvent like THF or diethyl ether. The reaction is highly exothermic and is usually initiated at 0 °C before being allowed to warm or gently heated. An aqueous workup is required to quench the excess hydride reagent and hydrolyze the resulting aluminum alkoxide complex. It is important to note that LiAlH₄ may also reduce the C-Cl bond, so chemoselectivity can be a challenge.

Experimental Protocol: Reduction to (2-chloro-6-methylpyrimidin-4-yl)methanol

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.

-

Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Work-up (Fieser method): Cool the reaction back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form. Stir vigorously for 30 minutes.

-

Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate and purify the resulting crude alcohol by flash chromatography.

Reactivity of the C6-Methyl Group

The C6-methyl group is generally the least reactive position on the molecule. However, under certain conditions, it can be functionalized. For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide can introduce a bromine atom, creating a benzylic-like halide. This new electrophilic site can then undergo subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold.

Data Presentation

The following table summarizes the key transformations discussed in this guide, providing a comparative overview of typical reaction conditions and expected outcomes.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield Range |

| SNAr (Amination) | R¹R²NH, DIPEA, IPA, reflux | 2-Aminopyrimidine | 60-95% |

| SNAr (Thiolation) | RSH, NaH, THF, 0 °C to RT | 2-Thioetherpyrimidine | 70-90% |

| Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | 2-Arylpyrimidine | 50-85% |

| Buchwald-Hartwig | R¹R²NH, Pd-precatalyst/ligand, NaOtBu, Toluene, 80-110 °C | 2-Aminopyrimidine | 65-95% |

| Sonogashira Coupling | R-C≡CH, Pd(PPh₃)₂Cl₂, CuI, TEA, RT to 50 °C | 2-Alkynylpyrimidine | 60-90% |

| Ester Hydrolysis | LiOH, THF/H₂O, RT | Carboxylic Acid | >90% |

| Amide Coupling | R¹R²NH, HATU, DIPEA, DMF, RT | Amide | 70-95% |

| Ester Reduction | LiAlH₄, THF, 0 °C to RT | Primary Alcohol | 50-80% |

Note: Yields are representative and highly dependent on the specific substrates and optimization of reaction conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its reactivity is dominated by the facile displacement of the C2-chloro substituent via both classical SNAr and modern palladium-catalyzed cross-coupling reactions. The peripheral ester and methyl groups provide additional handles for diversification, making this scaffold an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of the principles governing its reactivity, as detailed in this guide, allows for the rational design of synthetic routes to novel and complex molecular architectures.

References

-

Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Butler, T. et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Arkivoc. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Nolan, S. P. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Arkivoc. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

YouTube. (2015). Carbonyls 6. Reduction with Lithal (LiAlH4). Retrieved from [Link]

-

Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

-

Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Gunda, G. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

CORE. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Retrieved from [Link]

Sources

- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald/Hartwig amination | VIPEr [ionicviper.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. hepatochem.com [hepatochem.com]

- 14. growingscience.com [growingscience.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Introduction: The Primacy of the Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with a wide array of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are deeply embedded in the machinery of life, making them ideal starting points for the rational design of therapeutic agents.[3] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses on a particularly versatile and powerful building block: Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate . The strategic placement of its functional groups—a reactive chlorine atom at the C2 position, an ethyl ester at C4, and a methyl group at C6—creates a molecule primed for sequential, regioselective functionalization. The electron-deficient nature of the pyrimidine ring activates the C2-chloro group for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the ester and methyl groups offer additional sites for chemical modification. This trifecta of reactivity allows chemists to rapidly construct complex molecular architectures and generate diverse libraries of compounds for screening in drug development and materials science.

This document serves as a technical guide for researchers, providing an in-depth exploration of the synthesis, reactivity, and application of this key intermediate. We will delve into the causality behind experimental choices, present field-proven protocols, and illustrate its strategic deployment in the synthesis of high-value molecules.

Synthesis of the Core Building Block

The most common and efficient synthesis of this compound begins with the construction of the pyrimidine core, followed by chlorination. A typical route involves the cyclocondensation of readily available starting materials to form a 2-hydroxy (or 2-oxo) pyrimidine intermediate, which is subsequently converted to the target 2-chloro derivative.

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

Part 1: Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

-

Materials: Ethyl acetoacetate, Urea, Sodium metal, Absolute Ethanol.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide. b. To this solution, add urea (1.0 eq) and ethyl acetoacetate (1.0 eq) sequentially. c. Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC. d. After completion, cool the mixture to room temperature and carefully pour it into ice-water. e. Acidify the aqueous solution with concentrated HCl to a pH of ~4-5 to precipitate the product. f. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the hydroxypyrimidine intermediate.

Part 2: Chlorination

-

Materials: Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, Phosphorus oxychloride (POCl₃).

-

Procedure: a. In a flask fitted with a reflux condenser, carefully add the dried hydroxypyrimidine intermediate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).[6] b. Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution. c. After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. d. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. e. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the high reactivity of its C2-chloro substituent. This position is electronically activated towards displacement, making it an excellent electrophilic partner in a variety of crucial bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms of the pyrimidine ring render the carbon atoms, particularly at the C2, C4, and C6 positions, sufficiently electrophilic to undergo addition-elimination reactions with nucleophiles.[7] This SNAr pathway is a direct and often high-yielding method for introducing a range of functionalities.[8][9]

Caption: General mechanism for SNAr reaction.

Causality in SNAr: The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The stability of this intermediate is key to the reaction's success. The presence of two ring nitrogens effectively delocalizes the negative charge, lowering the activation energy for the initial nucleophilic attack.

-

With N-Nucleophiles (Amines): Reaction with primary or secondary amines provides access to 2-aminopyrimidine derivatives, a core structure in many kinase inhibitors and other pharmaceuticals.[10]

-

With O-Nucleophiles (Alkoxides): Treatment with sodium or potassium alkoxides yields 2-alkoxypyrimidines.[11]

-

With S-Nucleophiles (Thiolates): Reaction with thiolates produces 2-thioether-substituted pyrimidines.[12]

Experimental Protocol: SNAr with an Amine

-

Materials: this compound (1.0 eq), desired amine (1.1-1.5 eq), a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq), and a polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile).

-

Procedure: a. Dissolve the chloropyrimidine and the amine in the chosen solvent in a reaction vessel. b. Add the base and heat the mixture to 80-120 °C. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki reaction creates C-C bonds by coupling the chloropyrimidine with an organoboron reagent (boronic acid or ester).[13][14] This reaction is fundamental for synthesizing biaryl and heteroaryl-aryl structures.

Causality: The reaction is driven by a catalytic cycle involving a Pd(0)/Pd(II) interchange.[15] A base is crucial as it activates the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II)-halide complex.[13]

Caption: Simplified catalytic cycle for Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials: this compound (1.0 eq), arylboronic acid (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and solvent (e.g., 1,4-dioxane/water or Toluene/water).

-

Procedure: a. To a degassed mixture of the solvent, add the chloropyrimidine, arylboronic acid, and base. b. Add the palladium catalyst under an inert atmosphere. c. Heat the reaction mixture to 80-110 °C for 4-16 hours until completion (monitored by LC-MS). d. Cool the reaction, dilute with water, and extract with ethyl acetate. e. Wash the combined organic layers with brine, dry, and concentrate. f. Purify by column chromatography.

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting the chloropyrimidine with a terminal alkyne.[16][17] This provides access to valuable alkynylpyrimidine intermediates.

Causality: This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[17][18] This acetylide is the active species that undergoes transmetalation to the palladium center.

Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions and with a broader substrate scope, including less nucleophilic amines.[19][20]

Causality: The key to this reaction is the use of bulky, electron-rich phosphine ligands.[21][22] These ligands promote the crucial, and often rate-limiting, reductive elimination step from the Pd(II) center to form the C-N bond and regenerate the active Pd(0) catalyst.[20] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium complex.[21]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

The derivatives synthesized from this compound are prevalent in modern drug discovery programs. The pyrimidine core acts as a versatile scaffold that can be decorated with various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[4]

| Derivative Class | Synthetic Method | Potential Biological Activity |

| 2-Amino Pyrimidines | SNAr, Buchwald-Hartwig | Kinase Inhibition (Anticancer)[5], Antimicrobial[4][23] |

| 2-Aryl Pyrimidines | Suzuki-Miyaura Coupling | Anti-inflammatory[4], CNS Agents[4] |

| 2-Alkynyl Pyrimidines | Sonogashira Coupling | Antiviral, Anticancer[1] |

| 2-Alkoxy Pyrimidines | SNAr | Antifungal, Herbicidal |

For instance, the substitution of the 2-chloro position with specific amine fragments is a common strategy in the development of cyclin-dependent kinase (CDK) inhibitors for cancer therapy. The pyrimidine core often serves as a hinge-binding motif, while the substituents at the C2 and C4 positions explore different pockets of the enzyme's active site.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that empowers chemists to access a rich chemical space. Its well-defined reactivity allows for predictable and high-yielding transformations through fundamental reactions like nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-couplings. The ability to readily install diverse amine, aryl, and alkynyl groups makes it an invaluable asset in the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. As the demand for complex and precisely functionalized molecules continues to grow, the utility of this versatile pyrimidine scaffold is set to expand even further.

References

-

Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

-

MDPI. Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

PubMed Central. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available from: [Link]

-

PubMed Central. Recent medicinal approaches of novel pyrimidine analogs: A review. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

PubMed. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

AME Publishing Company. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

ResearchGate. Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Available from: [Link]

-

ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Some Reactions with Ethyl 4-(Mercapto/Chloro)-6-methyl-2- phenylpyrimidine-5-carboxylate. Available from: [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. growingscience.com [growingscience.com]

- 3. scispace.com [scispace.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. benchchem.com [benchchem.com]

The Strategic Derivatization of Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate: A Technical Guide for Novel Compound Synthesis

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1] Its inherent drug-like properties and versatile synthetic handles make it an ideal starting point for the development of novel therapeutics. Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate stands out as a particularly valuable starting material. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the 2-position, makes it highly amenable to a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways to generate diverse libraries of novel derivatives from this versatile building block, with a focus on the strategic rationale behind each approach and detailed experimental methodologies. Many pyrimidine-based drugs have been developed to target protein kinases, which are crucial in the treatment of cancer.[1]

I. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: Gateway to Diverse Functionalities

The C2-chloro group of this compound is the primary site for nucleophilic attack. The electron-withdrawing nature of the pyrimidine nitrogens and the carboxylate group facilitates the addition-elimination mechanism of SNAr reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to a diverse array of 2-substituted pyrimidine derivatives.

A. Amination: Crafting Bioactive Scaffolds

The introduction of amino groups at the C2-position is a well-established strategy for generating compounds with a wide range of biological activities, including kinase inhibition.[2][3] Both primary and secondary amines can be readily coupled to the pyrimidine core.

Experimental Protocol: General Procedure for SNAr with Amines

A solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is treated with the desired primary or secondary amine (1.1-1.5 eq.) and a base (e.g., triethylamine, diisopropylethylamine, 2.0 eq.). The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-methylpyrimidine-4-carboxylate derivative.

Table 1: Representative SNAr Reactions with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product |

| Aniline | Et3N | EtOH | 80 | 12 | Ethyl 2-(phenylamino)-6-methylpyrimidine-4-carboxylate |

| Piperidine | DIPEA | DMF | 100 | 8 | Ethyl 6-methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylate |

| Morpholine | Et3N | i-PrOH | 85 | 16 | Ethyl 6-methyl-2-morpholinopyrimidine-4-carboxylate |

Causality of Experimental Choices: The choice of solvent and base is crucial for the success of the SNAr reaction. Polar aprotic solvents like DMF can accelerate the reaction rate, while alcoholic solvents are often sufficient and easier to remove. The base is necessary to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. The reaction temperature is dependent on the nucleophilicity of the amine and the steric hindrance around the reaction center.

II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the derivatization of heteroaromatic halides.[4][5] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds that are not readily accessible through traditional methods.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between the pyrimidine core and various aryl and heteroaryl boronic acids or esters.[6][7] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a degassed solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.2 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water) is added a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene/H2O | 100 | Ethyl 2-(4-methoxyphenyl)-6-methylpyrimidine-4-carboxylate |

| Pyridin-3-ylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 95 | Ethyl 6-methyl-2-(pyridin-3-yl)pyrimidine-4-carboxylate |

Authoritative Grounding: The choice of catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura coupling. For electron-rich arylboronic acids, a simple catalyst like Pd(PPh3)4 is often sufficient. However, for more challenging couplings, more sophisticated ligand systems may be required to promote the catalytic cycle.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the C2-position of the pyrimidine and a terminal alkyne, providing access to a variety of alkynylpyrimidine derivatives.[5][8] These compounds can serve as valuable intermediates for further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) is dissolved in a suitable solvent such as THF or DMF. A base, typically an amine like triethylamine or diisopropylamine, is added, and the reaction is stirred under an inert atmosphere at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is purified by column chromatography.

C. Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to traditional SNAr reactions for the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr reactions are sluggish.[9][10][11] This palladium-catalyzed reaction offers a broad substrate scope and generally proceeds under milder conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried flask, the this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K3PO4, 1.5-2.0 eq.) are combined in an anhydrous, aprotic solvent such as toluene or dioxane. The mixture is degassed and heated under an inert atmosphere at 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.

III. Modifications of the Ester Group at the C4-Position

The ethyl ester at the C4-position provides another handle for derivatization, allowing for the introduction of new functionalities and modulation of the physicochemical properties of the molecule.

A. Hydrolysis to the Carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative is a key intermediate for the synthesis of amides and other derivatives.

Experimental Protocol: Ester Hydrolysis

This compound is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., NaOH or KOH, 2.0-3.0 eq.). The mixture is stirred at room temperature or heated to reflux until the reaction is complete. The alcohol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield 2-chloro-6-methylpyrimidine-4-carboxylic acid.

B. Amidation: Introducing Amide Functionality

The carboxylic acid can be coupled with a variety of primary and secondary amines to form the corresponding amides. This transformation is typically achieved using standard peptide coupling reagents or by activating the carboxylic acid as an acid chloride. Boric acid has also been shown to be an effective catalyst for direct amidation.[12][13]

Experimental Protocol: Amidation via Acid Chloride

2-Chloro-6-methylpyrimidine-4-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent like dichloromethane to form the acid chloride. After removing the excess chlorinating agent, the crude acid chloride is dissolved in a fresh portion of solvent and treated with the desired amine (1.1 eq.) and a base (e.g., triethylamine, 2.0 eq.). The reaction is stirred until completion, then worked up as described for the SNAr amination.

IV. Reactivity of the C6-Methyl Group

While the C2-chloro and C4-ester groups are the most common sites for derivatization, the C6-methyl group also offers opportunities for synthetic modification, although it is generally less reactive. Reactions such as oxidation to a carboxylic acid or condensation with aldehydes can be explored to introduce further diversity.

Visualization of Synthetic Pathways